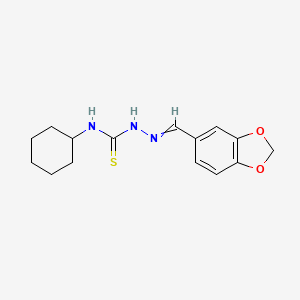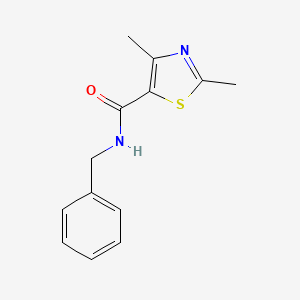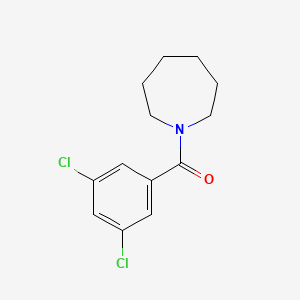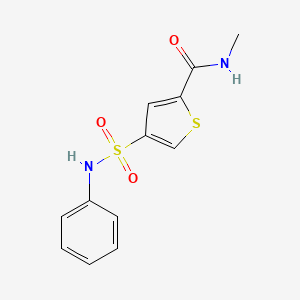
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone (BDCT) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDCT belongs to the class of thiosemicarbazones and has been studied for its anti-cancer, anti-inflammatory, and anti-viral activities.
Mécanisme D'action
The exact mechanism of action of 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone is not fully understood. However, it is believed that 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its therapeutic effects by targeting multiple cellular pathways. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been shown to inhibit the activity of transcription factors, leading to the downregulation of genes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone in lab experiments is its broad spectrum of activity against cancer, inflammation, and viruses. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone is also relatively easy to synthesize and purify. However, one of the limitations of using 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone is also relatively unstable and can degrade over time, which can affect its activity.
Orientations Futures
For research on 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone include studying its pharmacokinetics and pharmacodynamics in vivo, optimizing its synthesis method to improve its solubility and stability, and exploring its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone and to identify its molecular targets.
Méthodes De Synthèse
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone can be synthesized by reacting 1,3-benzodioxole-5-carbaldehyde with N-cyclohexylthiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of acute and chronic inflammation. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been studied for its anti-viral properties. It has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza A virus. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its anti-viral activity by inhibiting viral entry and replication.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethylideneamino)-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c21-15(17-12-4-2-1-3-5-12)18-16-9-11-6-7-13-14(8-11)20-10-19-13/h6-9,12H,1-5,10H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTZTXNVQYXKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NN=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethylideneamino)-3-cyclohexylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-difluoro-4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5529836.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5529849.png)


![4-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-phenylmorpholine](/img/structure/B5529879.png)
![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5529886.png)
![1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5529894.png)

![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5529901.png)
![N,N-dimethyl-2-({[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5529906.png)
![2-chloro-4-fluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5529909.png)
![(2-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5529919.png)
